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Compound Name:

5-Bromo-2-

methoxyphenethylamine

hydrobromide

CAS No.: 206559-44-6

Cat. No.: B1273614

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship

(SAR) of bromo-substituted phenethylamines. This class of compounds, most notably

represented by 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been the subject of

extensive research due to its potent and selective interaction with serotonin receptors,

particularly the 5-HT₂A subtype. Understanding the intricate relationship between the molecular

structure of these compounds and their pharmacological activity is paramount for the rational

design of novel ligands with tailored selectivity and functional profiles for therapeutic and

research applications.

This guide provides a comprehensive overview of the key structural modifications that influence

receptor affinity and efficacy, presents quantitative data in a clear, tabular format for

comparative analysis, and details the experimental protocols necessary to evaluate these

compounds. Furthermore, critical signaling pathways and experimental workflows are

visualized to provide a clear conceptual framework for SAR studies in this area.
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Core Structure-Activity Relationship Principles
The pharmacological profile of bromo-substituted phenethylamines is primarily dictated by

three key structural regions: the phenyl ring, the ethylamine side chain, and the terminal amine.

Phenyl Ring Substitution: The position of the bromine atom and the presence of other

substituents, typically methoxy groups, are critical determinants of activity. The 2,5-

dimethoxy substitution pattern is a hallmark of many potent 5-HT₂A agonists. The bromine

atom at the 4-position generally confers high affinity for the 5-HT₂A receptor. Studies have

shown that halogen substitution at the para position of the phenyl ring has a positive effect

on binding affinity.[1][2]

Ethylamine Side Chain: Modifications to the ethylamine side chain, such as alpha-

methylation to form the corresponding amphetamine derivatives (e.g., DOB), can

significantly alter the pharmacological profile, often increasing potency and duration of

action.

Amine Substitution: N-alkylation of the primary amine with small alkyl groups tends to

decrease activity. However, the introduction of a larger N-benzyl substituent, particularly with

a 2-methoxy group (NBOMe series), dramatically enhances affinity and potency at the 5-

HT₂A receptor, leading to some of the most potent agonists discovered to date.[3][4][5] This

enhancement is attributed to additional interactions with the receptor binding pocket.[6]

Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities (Kᵢ) and functional potencies

(EC₅₀) of a selection of bromo-substituted phenethylamines and their analogs at human 5-HT₂A

and 5-HT₂C receptors. Lower values indicate higher affinity and potency, respectively.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of Bromo-Substituted Phenethylamines
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Compound
4-
Substituent

N-
Substituent

5-HT₂A Kᵢ
(nM)

5-HT₂C Kᵢ
(nM)

Reference

2C-B Br H 1.2 0.63 [7]

25B-NBOMe Br

2-

Methoxybenz

yl

0.044 1.3 [7]

N-benzyl-2C-

B
Br Benzyl 2.1 11 [5]

N-(2-

hydroxybenzy

l)-2C-B

Br

2-

Hydroxybenz

yl

0.53 14 [5]

N-(2,3-

methylenedio

xybenzyl)-2C-

B

Br

2,3-

Methylenedio

xybenzyl

0.29 29 [5]

Table 2: Functional Potencies (EC₅₀, nM) and Efficacy (% of 5-HT max) of Bromo-Substituted

Phenethylamines
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Compo
und

4-
Substitu
ent

N-
Substitu
ent

5-HT₂A
EC₅₀
(nM)

5-HT₂A
Efficacy
(%)

5-HT₂C
EC₅₀
(nM)

5-HT₂C
Efficacy
(%)

Referen
ce

2C-B Br H 1.2 101 0.63 98 [7]

N-benzyl-

2C-B
Br Benzyl 1.3 82 15 87 [5]

N-(2-

hydroxyb

enzyl)-2C

-B

Br

2-

Hydroxyb

enzyl

0.074 88 31 85 [5]

N-(2,3-

methylen

edioxybe

nzyl)-2C-

B

Br

2,3-

Methylen

edioxybe

nzyl

0.16 82 12 84 [5]

Visualizing Key Pathways and Workflows
To better understand the mechanisms and processes involved in the study of bromo-

substituted phenethylamines, the following diagrams have been generated using Graphviz.
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A typical workflow for structure-activity relationship studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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